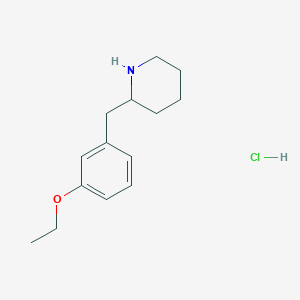

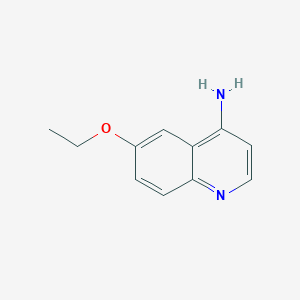

![molecular formula C13H19NO B1341419 3-[(4-Methylphenoxy)methyl]piperidine CAS No. 883547-94-2](/img/structure/B1341419.png)

3-[(4-Methylphenoxy)methyl]piperidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

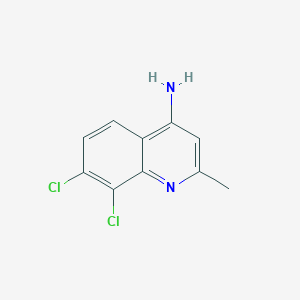

3-[(4-Methylphenoxy)methyl]piperidine is a compound with the molecular formula C13H19NO . It is used as a reactant for the synthesis of phenylpropenamide derivatives for anti-hepatitis B virus activity and CB2 receptor agonists for the treatment of chronic pain .

Synthesis Analysis

Piperidine derivatives are significant synthetic fragments for designing drugs and play a crucial role in the pharmaceutical industry . The synthesis of piperidines has been widespread, and the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Recent advances in synthesis include multi-enzymatic and chemo-enzymatic methods that allow the preparation of piperidines with three chirality centres in only two steps from achiral diketoester precursors .Molecular Structure Analysis

The molecular weight of 3-[(4-Methylphenoxy)methyl]piperidine is 205.3 . The structure of piperidine, a six-membered heterocycle, includes one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The main routes in modern organic chemistry to the synthesis of piperidine derivatives involve hydrogenation, cyclization, cycloaddition, annulation, and amination .Physical And Chemical Properties Analysis

3-Methylpiperidine, a related compound, appears as a colorless liquid with a characteristic odor . It is less dense than water . The refractive index (n20/D) is 1.447, and the boiling point is 125-126 °C/763 mmHg .科学的研究の応用

Drug Design and Synthesis

Piperidines, including “3-[(4-Methylphenoxy)methyl]piperidine”, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals .

Biological and Pharmacological Activity

Piperidine derivatives have shown a wide range of biological and pharmacological activities . The latest scientific advances in the discovery and biological evaluation of potential drugs often involve piperidine moiety .

Synthesis of Substituted Piperidines

The synthesis of substituted piperidines, including “3-[(4-Methylphenoxy)methyl]piperidine”, is an important task in modern organic chemistry . Recent scientific literature has summarized intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Synthesis of Spiropiperidines

Spiropiperidines are another class of piperidine derivatives. The synthesis of these compounds, including those based on “3-[(4-Methylphenoxy)methyl]piperidine”, is a topic of ongoing research .

Synthesis of Condensed Piperidines

Condensed piperidines are a class of piperidine derivatives where the piperidine ring is fused with another ring. “3-[(4-Methylphenoxy)methyl]piperidine” could potentially be used in the synthesis of such compounds .

Synthesis of Piperidinones

Piperidinones are a class of piperidine derivatives that contain a carbonyl group. The synthesis of piperidinones, including those derived from “3-[(4-Methylphenoxy)methyl]piperidine”, is another area of active research .

作用機序

While the specific mechanism of action for 3-[(4-Methylphenoxy)methyl]piperidine is not explicitly mentioned in the search results, piperidine derivatives are known to have various pharmacological applications . Piperine, a piperidine alkaloid, has been shown to induce apoptosis in A2780 cells in early and late stages .

Safety and Hazards

将来の方向性

Piperidines are among the most important synthetic fragments for designing drugs . More than 7000 piperidine-related papers were published during the last five years , indicating a significant interest in this field. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research will likely continue to explore the synthesis, properties, and applications of piperidine derivatives, including 3-[(4-Methylphenoxy)methyl]piperidine.

特性

IUPAC Name |

3-[(4-methylphenoxy)methyl]piperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-11-4-6-13(7-5-11)15-10-12-3-2-8-14-9-12/h4-7,12,14H,2-3,8-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGAUMOCURKHGND-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC2CCCNC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00589365 |

Source

|

| Record name | 3-[(4-Methylphenoxy)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

883547-94-2 |

Source

|

| Record name | Piperidine, 3-[(4-methylphenoxy)methyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=883547-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(4-Methylphenoxy)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。